
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BPEEB and has been widely studied for its potential application in various fields of scientific research.
Wirkmechanismus
The mechanism of action of BPEEB is not fully understood. However, it has been proposed that BPEEB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. BPEEB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPEEB has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. BPEEB has been shown to exhibit potent antioxidant activity and has been found to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
BPEEB has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. BPEEB is stable under normal laboratory conditions and can be stored for long periods of time. However, BPEEB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. BPEEB is also relatively expensive compared to other compounds that exhibit similar pharmacological activities.
Zukünftige Richtungen
There are several future directions for the study of BPEEB. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential application in the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of BPEEB and to identify its molecular targets.
Synthesemethoden
The synthesis of BPEEB involves the reaction of 2-bromophenylamine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure BPEEB.
Wissenschaftliche Forschungsanwendungen
BPEEB has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPEEB has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
|---|---|
Molekularformel |
C17H18BrNO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-3-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-2-21-10-11-22-14-7-5-6-13(12-14)17(20)19-16-9-4-3-8-15(16)18/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
REOGLUYJHFSSDX-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Kanonische SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



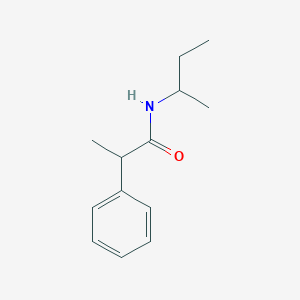
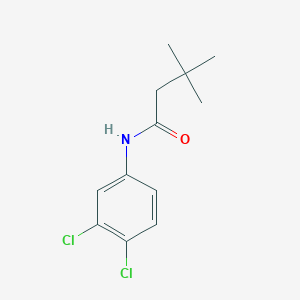
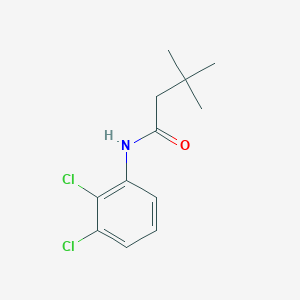

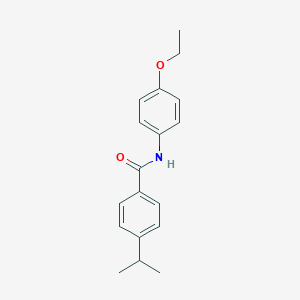
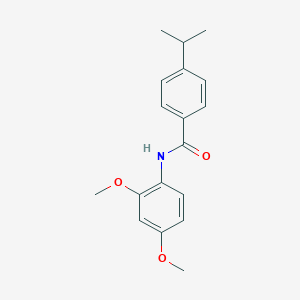


![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
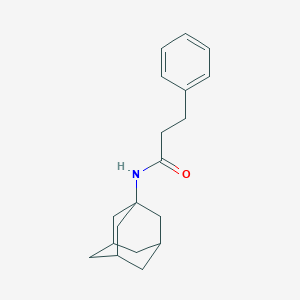

![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)